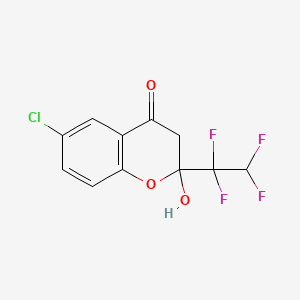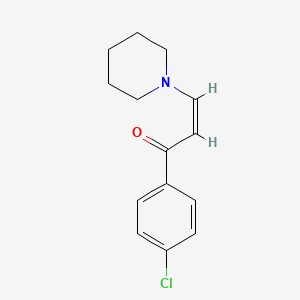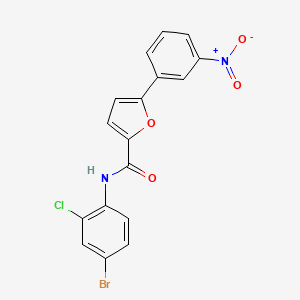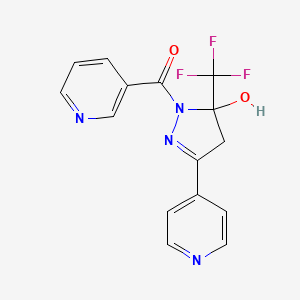![molecular formula C18H18Cl2N2O B5065568 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5065568.png)
11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as DABCO-CF, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazabicyclo compounds and has a unique structure that makes it useful for various applications.
Mécanisme D'action
The mechanism of action of 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to act as a Lewis base and a hydrogen bond acceptor. It can form complexes with various metal ions, which can enhance its catalytic activity. In addition, this compound can form hydrogen bonds with other molecules, which can influence its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is its versatility and ease of use in various organic reactions. It can be used as a catalyst in both aqueous and organic solvents and can be easily synthesized in the laboratory. However, one limitation of this compound is its potential toxicity, which can limit its use in biological experiments.
Orientations Futures
There are several future directions for the research on 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One potential area of research is the development of novel compounds based on the structure of this compound with enhanced biological activity. Another area of research is the investigation of the mechanism of action of this compound and its interaction with various molecules. In addition, the toxicity of this compound needs to be further investigated to determine its safety for use in biological experiments.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its versatility and ease of use make it a useful catalyst for various organic reactions, and its potential biological activity makes it a promising building block for the synthesis of novel compounds. However, its potential toxicity needs to be further investigated to ensure its safety for use in biological experiments. Further research on the mechanism of action and future directions for the development of novel compounds will contribute to the understanding of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves a multi-step process that includes the reaction of 2,6-dichlorobenzyl chloride with 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been used in various scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. It has been found to be a useful catalyst for various organic reactions, such as the Michael addition and the Diels-Alder reaction. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential biological activity.
Propriétés
IUPAC Name |
11-[(2,6-dichlorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-3-1-4-16(20)14(15)11-21-8-12-7-13(10-21)17-5-2-6-18(23)22(17)9-12/h1-6,12-13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBVANUSJPCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5065489.png)


![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5065515.png)

![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperidine](/img/structure/B5065554.png)
![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![dimethyl 2-[(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]terephthalate](/img/structure/B5065569.png)
![2-{[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5065576.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B5065581.png)
![{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5065597.png)
